molecular formula C10H12BrNO2 B7495678 2-(4-bromophenoxy)-N-methylpropanamide

2-(4-bromophenoxy)-N-methylpropanamide

Cat. No.: B7495678
M. Wt: 258.11 g/mol
InChI Key: ARLSCHMKEAWGPZ-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-N-methylpropanamide is an organic compound characterized by a propanamide backbone substituted with a 4-bromophenoxy group at the second carbon and a methyl group on the amide nitrogen. Its molecular formula is C₁₀H₁₂BrNO₂, with a molar mass of 258.12 g/mol. The bromophenoxy moiety contributes to its electron-withdrawing properties, while the N-methyl group enhances lipophilicity, influencing solubility and pharmacokinetic behavior. This compound is of interest in medicinal chemistry due to structural similarities with bioactive molecules, particularly in analgesic and antiviral research .

Properties

IUPAC Name

2-(4-bromophenoxy)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-7(10(13)12-2)14-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLSCHMKEAWGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)OC1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural differences between 2-(4-bromophenoxy)-N-methylpropanamide and analogous compounds:

Compound Name CAS Number Key Structural Features Reference
This compound N/A - 4-Bromophenoxy group at C2
- N-methylamide
Target
N-(4-Bromophenyl)-2-chloropropanamide 21262-08-8 - Chlorine at C2 of propanamide
- N-(4-bromophenyl) substituent
2-(4-Bromo-2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)propanamide 882598-05-2 - 4-Bromo-2,6-dimethylphenoxy group
- N-(furan-2-ylmethyl) substituent
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide 256412-88-1 - 4-Hydroxyphenoxy group at C2
- N-(2-fluorophenyl) and N-methyl
N-(4-Benzoylphenyl)-2-methylpropanamide 118059-80-6 - Benzoylphenyl group on amide nitrogen
- Methyl group at C2 of propanamide

Key Observations :

  • Substituent Position: The target compound’s para-bromophenoxy group contrasts with ortho- or meta-substituted analogs (e.g., ’s N-(2-bromophenyl)-2-(4-fluorophenyl)-N-methylpropanamide), which may exhibit steric hindrance or altered electronic effects .
  • Amide Nitrogen Modifications : Replacement of N-methyl with bulkier groups (e.g., furan-2-ylmethyl in ) can reduce metabolic stability but enhance target binding specificity.

Physical and Chemical Properties

Limited data on the target compound’s properties necessitate inferences from analogs:

  • Solubility: The 4-bromophenoxy group increases hydrophobicity compared to hydroxylated analogs (e.g., ’s compound with a 4-hydroxyphenoxy group) .
  • Melting Points : Bromine and methyl groups generally elevate melting points. For example, N-(4-bromophenyl)-2-chloropropanamide () has a higher predicted melting point than the target due to stronger halogen interactions .
  • Spectroscopic Data :
    • ¹H NMR : Methyl groups (δ ~1.3–1.5 ppm) and aromatic protons (δ ~7.0–7.8 ppm) are consistent across analogs.
    • IR : Amide C=O stretches (~1650–1680 cm⁻¹) and Br-C vibrations (~550 cm⁻¹) are characteristic .

Preparation Methods

Formation of the 4-Bromophenoxy Intermediate

The 4-bromophenoxy group is typically introduced via nucleophilic aromatic substitution or Ullmann-type coupling. A widely cited method involves reacting 4-bromophenol with a propanoyl chloride derivative under basic conditions. For instance, 2-methylpropanoyl chloride reacts with 4-bromophenol in the presence of sodium carbonate to form 2-(4-bromophenoxy)propanoic acid chloride. This intermediate is critical for subsequent amidation.

An alternative approach utilizes 2-methyl-2-phenylpropanoic acid as a starting material. Bromination in an aqueous medium with bromine and sodium bicarbonate selectively yields 2-(4-bromophenyl)-2-methylpropanoic acid, which is further functionalized to introduce the phenoxy group. This method emphasizes the importance of pH control (neutral conditions) to minimize ortho-bromination byproducts.

Amidation of the Propanoyl Chloride Intermediate

The propanamide moiety is introduced via reaction of the acid chloride with methylamine. In a representative procedure, 2-(4-bromophenoxy)propanoic acid chloride is dissolved in tetrahydrofuran (THF) and treated with methylamine gas at 0–5°C. Triethylamine is added to scavenge HCl, ensuring a high yield of the target amide. Solvent selection is critical: THF and chloroform are preferred for their ability to dissolve both hydrophilic and hydrophobic reactants.

A second method employs coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Here, 2-(4-bromophenoxy)propanoic acid is activated with DCC in dichloromethane, followed by addition of methylamine hydrochloride. This approach avoids handling reactive acid chlorides but requires rigorous drying to prevent side reactions.

Reaction Conditions and Optimization

Solvent Systems and Temperature Control

Optimal solvents for bromophenoxy formation include tetrahydrofuran (THF) and dichloromethane (DCM) , which facilitate homogeneous mixing of 4-bromophenol and acyl chlorides. For amidation, polar aprotic solvents like dimethylformamide (DMF) improve reaction rates but necessitate post-reaction purification to remove residual solvent.

Temperature plays a pivotal role in minimizing byproducts. Bromination at 25–35°C ensures selective para-substitution, while amidation proceeds efficiently at 0–5°C to suppress hydrolysis. Industrial protocols often use jacketed reactors to maintain precise temperature control during exothermic steps.

Catalysts and Reagent Stoichiometry

  • Bromination : A 1:1 molar ratio of 2-methylpropanoic acid to bromine is sufficient for complete conversion, with excess bromine leading to di-substituted byproducts.

  • Amidation : Triethylamine (1.2 equivalents) ensures complete neutralization of HCl, while a 10% excess of methylamine guarantees full conversion of the acid chloride.

Industrial Production Methods

Continuous Flow Synthesis

Large-scale production utilizes continuous flow reactors to enhance mixing and heat transfer. In one setup, 4-bromophenol and 2-methylpropanoyl chloride are pumped into a reactor column packed with sodium bicarbonate beads, achieving >90% conversion in <30 minutes. The effluent is directly quenched with methylamine, reducing intermediate isolation steps.

Purification and Quality Control

Crude product is purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. Industrial batches report purity >99% by HPLC, with residual solvents below ICH Q3C limits.

Comparative Analysis of Synthetic Methods

Parameter Acid Chloride Route Coupling Agent Route Industrial Flow Process
Yield82–85%75–78%90–92%
Reaction Time12–24 hours6–8 hours30 minutes
Byproducts<2%5–7% (urea derivatives)<1%
ScalabilityLab-scaleLab-scalePilot-to-production

The acid chloride route offers high yields but requires hazardous reagents, whereas coupling agents simplify safety at the cost of efficiency. Industrial flow processes excel in scalability and purity but demand significant capital investment.

Current limitations include the cost of bromine and methylamine, prompting research into catalytic bromination using HBr/H2O2 systems. Additionally, enzymatic amidation with lipases is being explored to reduce reliance on toxic solvents. Advances in photocatalytic coupling could further streamline phenoxy group introduction under milder conditions.

Q & A

Q. What are the optimized synthetic routes for 2-(4-bromophenoxy)-N-methylpropanamide, and how do reaction conditions influence yield?

The synthesis typically involves a two-step process:

Formation of the phenoxy intermediate : React 4-bromophenol with propionyl chloride (instead of chloroacetyl chloride for acetamide analogs) in the presence of a base (e.g., NaOH) to form 2-(4-bromophenoxy)propanoyl chloride.

Amidation : Treat the intermediate with methylamine under controlled pH (8–9) to yield the final product .

Q. Key Reaction Conditions :

StepReagents/ConditionsTemperatureYield Optimization Tips
1Propionyl chloride, NaOH, THF0–5°C (prevents side reactions)Use anhydrous solvents to avoid hydrolysis of acyl chloride.
2Methylamine, pH 8–9, DCMRoom temperatureMaintain pH with buffer; excess methylamine improves conversion.

Methodological Insight : Adjusting the solvent (e.g., THF vs. DCM) in Step 1 can alter reaction kinetics. Lower temperatures minimize byproducts like dimerization .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies protons on the methyl group (δ 1.2–1.4 ppm) and aromatic bromophenoxy protons (δ 7.3–7.6 ppm).
    • ¹³C NMR : Confirms the carbonyl carbon (δ ~170 ppm) and quaternary carbons adjacent to bromine .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₄BrNO₂) with exact mass matching [M+H]⁺ at 280.0234 .
  • HPLC-PDA : Assesses purity (>95%) using a C18 column (acetonitrile/water gradient) .

Practical Tip : Use deuterated DMSO for NMR to enhance solubility of crystalline intermediates .

Q. How does the bromophenoxy moiety influence the compound’s reactivity in nucleophilic substitution reactions?

The para-bromine acts as a strong electron-withdrawing group, activating the aromatic ring for electrophilic substitution (e.g., nitration) and facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). Example:

  • Suzuki Coupling : Replace bromine with aryl boronic acids using Pd(PPh₃)₄ catalyst (80°C, DMF) to generate biaryl derivatives for SAR studies .

Experimental Design : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Quench aliquots with water and extract with DCM to isolate intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from assay variability. Strategies include:

  • Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Metabolic Stability Testing : Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain potency discrepancies .
  • Isotopic Labeling : Synthesize a ¹³C-labeled analog to track metabolic pathways via LC-MS .

Case Study : If anti-inflammatory activity varies between studies, compare LPS-induced TNF-α inhibition in primary macrophages vs. transfected HEK293 cells .

Q. What computational approaches are effective for studying structure-activity relationships (SAR) of this compound derivatives?

  • Docking Simulations : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2). The bromophenoxy group may occupy hydrophobic pockets, while the propanamide chain hydrogen-bonds with Ser530 .
  • QSAR Models : Train with IC₅₀ data from analogs to predict bioactivity. Include descriptors like logP (solubility) and polar surface area (membrane permeability) .

Data Interpretation : A higher negative docking score (e.g., −9.2 kcal/mol) correlates with stronger enzyme inhibition. Validate predictions with in vitro assays .

Q. How does the compound interact with cytochrome P450 enzymes, and what methodological tools can elucidate this?

  • Fluorescence-Based Assays : Monitor CYP3A4 inhibition by measuring resorufin formation from ethoxyresorufin. IC₅₀ values indicate competitive vs. non-competitive binding .
  • Metabolite Profiling : Incubate with human liver microsomes and NADPH. Detect hydroxylated metabolites via UPLC-QTOF-MS (e.g., m/z 296.0301 for +16 Da oxidation) .

Advanced Technique : Use CRISPR-edited HepaRG cells lacking specific CYP isoforms to identify metabolic pathways .

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